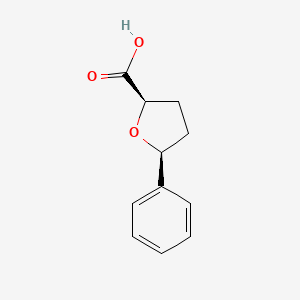
(1R)-1-azido-5-chloro-2,3-dihydro-1H-indene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R)-1-azido-5-chloro-2,3-dihydro-1H-indene is a chemical compound that belongs to the class of azido compounds These compounds are characterized by the presence of an azide group (-N₃) attached to a carbon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-azido-5-chloro-2,3-dihydro-1H-indene typically involves the azidation of a suitable precursor. One common method is the reaction of (1R)-1-chloro-5-chloro-2,3-dihydro-1H-indene with sodium azide (NaN₃) in the presence of a suitable solvent such as dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the substitution of the chlorine atom with the azide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(1R)-1-azido-5-chloro-2,3-dihydro-1H-indene can undergo various chemical reactions, including:
Substitution Reactions: The azide group can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Cycloaddition Reactions: The azide group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions
Substitution: Sodium azide (NaN₃) in DMF at elevated temperatures.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Cycloaddition: Copper(I) catalysts in the presence of alkynes.
Major Products Formed
Substitution: Formation of various substituted indenes.
Reduction: Formation of (1R)-1-amino-5-chloro-2,3-dihydro-1H-indene.
Cycloaddition: Formation of 1,2,3-triazoles.
Applications De Recherche Scientifique
Chemistry
In organic synthesis, (1R)-1-azido-5-chloro-2,3-dihydro-1H-indene is used as a versatile intermediate for the preparation of various nitrogen-containing heterocycles. Its azide group can be transformed into a wide range of functional groups, making it valuable for constructing complex molecules.
Biology and Medicine
The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its azide group can be used for bioorthogonal chemistry, allowing for the selective modification of biomolecules in living systems. This makes it useful for drug discovery and development.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its ability to undergo various chemical transformations makes it a valuable building block for the synthesis of polymers, dyes, and other advanced materials.
Mécanisme D'action
The mechanism of action of (1R)-1-azido-5-chloro-2,3-dihydro-1H-indene depends on the specific chemical reactions it undergoes. For example, in cycloaddition reactions, the azide group acts as a 1,3-dipole, reacting with dipolarophiles such as alkynes to form triazoles. This reaction is often catalyzed by copper(I) ions, which facilitate the formation of the triazole ring.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1R)-1-azido-2,3-dihydro-1H-indene: Lacks the chlorine substituent, making it less reactive in certain substitution reactions.
(1R)-1-azido-5-bromo-2,3-dihydro-1H-indene: Contains a bromine substituent instead of chlorine, which can affect its reactivity and the types of reactions it undergoes.
Uniqueness
(1R)-1-azido-5-chloro-2,3-dihydro-1H-indene is unique due to the presence of both an azide group and a chlorine substituent. This combination allows for a wide range of chemical transformations, making it a versatile intermediate in organic synthesis. The chlorine substituent can be selectively replaced or retained, providing additional flexibility in designing synthetic routes.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for (1R)-1-azido-5-chloro-2,3-dihydro-1H-indene involves the conversion of commercially available starting materials to the target compound through a series of chemical reactions.", "Starting Materials": [ "2-chloro-3-nitrobenzoic acid", "ethyl 2-(bromomethyl)acrylate", "sodium azide", "sodium hydride", "palladium on carbon", "hydrogen gas", "acetic acid", "sodium chloride", "water" ], "Reaction": [ "Step 1: Reduction of 2-chloro-3-nitrobenzoic acid to 2-chloro-3-aminobenzoic acid using sodium hydride and palladium on carbon as a catalyst in the presence of hydrogen gas.", "Step 2: Esterification of 2-chloro-3-aminobenzoic acid with ethyl 2-(bromomethyl)acrylate using acetic acid as a solvent and sodium chloride as a catalyst.", "Step 3: Reduction of the resulting ester to the corresponding alcohol using sodium borohydride as a reducing agent.", "Step 4: Conversion of the alcohol to the corresponding tosylate using tosyl chloride and pyridine as a catalyst.", "Step 5: Substitution of the tosylate with sodium azide to form the corresponding azide.", "Step 6: Reduction of the nitro group to the corresponding amine using palladium on carbon as a catalyst in the presence of hydrogen gas.", "Step 7: Cyclization of the resulting amine to form (1R)-1-azido-5-chloro-2,3-dihydro-1H-indene using acetic acid as a solvent and sodium acetate as a catalyst." ] } | |
Numéro CAS |
2044706-33-2 |
Formule moléculaire |
C9H8ClN3 |
Poids moléculaire |
193.63 g/mol |
Nom IUPAC |
(1R)-1-azido-5-chloro-2,3-dihydro-1H-indene |
InChI |
InChI=1S/C9H8ClN3/c10-7-2-3-8-6(5-7)1-4-9(8)12-13-11/h2-3,5,9H,1,4H2/t9-/m1/s1 |
Clé InChI |
NPBKYMVVVFANLE-SECBINFHSA-N |
SMILES isomérique |
C1CC2=C([C@@H]1N=[N+]=[N-])C=CC(=C2)Cl |
SMILES canonique |
C1CC2=C(C1N=[N+]=[N-])C=CC(=C2)Cl |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



